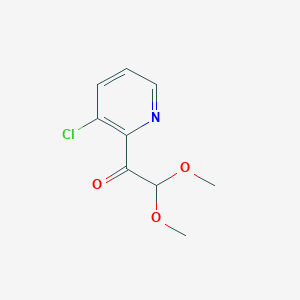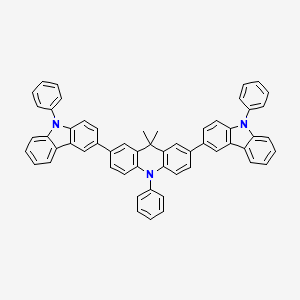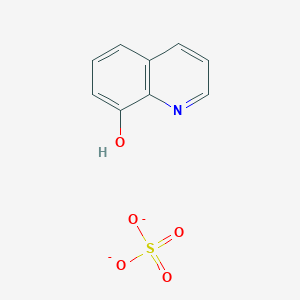
Quinolin-8-ol;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-ol sulfate, also known as 8-hydroxyquinoline sulfate, is an organic compound derived from the heterocycle quinoline. It is a colorless solid that acts as a chelating agent, forming complexes with metal ions. This compound is widely used in various fields due to its antiseptic, disinfectant, and pesticide properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-ol sulfate typically involves the reaction of 8-hydroxyquinoline with sulfuric acid. The process can be summarized as follows:
Bromination: 8-hydroxyquinoline is brominated using N-bromosuccinimide (NBS) in chloroform to form 7-bromoquinolin-8-ol.
Sulfonation: The brominated product is then treated with sulfuric acid to yield quinolin-8-ol sulfate.
Industrial Production Methods
Industrial production of quinolin-8-ol sulfate involves large-scale sulfonation processes, where 8-hydroxyquinoline is reacted with sulfuric acid under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-ol sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-8-one.
Reduction: Reduction reactions can convert it back to 8-hydroxyquinoline.
Substitution: It can undergo substitution reactions, particularly halogenation, where halogens replace hydrogen atoms on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Quinolin-8-one.
Reduction: 8-hydroxyquinoline.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Quinolin-8-ol sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for the quantitative determination of metal ions.
Biology: It exhibits antimicrobial properties and is used in studies related to microbial inhibition.
Medicine: It has been explored for its potential anticancer properties and as an iron-chelating agent for neuroprotection.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and as a component in liquid bandages
Mechanism of Action
Quinolin-8-ol sulfate exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This chelation process inhibits the activity of metal-dependent enzymes and disrupts metal ion homeostasis in biological systems. The compound targets various molecular pathways, including those involved in microbial growth and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, which also acts as a chelating agent.
5-Nitro-8-hydroxyquinoline: An antiprotozoal drug with similar chelating properties.
8-Mercaptoquinoline: A thiol analogue with distinct biological activities
Uniqueness
Quinolin-8-ol sulfate is unique due to its sulfate group, which enhances its solubility and reactivity compared to its parent compound, 8-hydroxyquinoline. This modification allows for broader applications, particularly in industrial and medical fields .
Properties
Molecular Formula |
C9H7NO5S-2 |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
quinolin-8-ol;sulfate |
InChI |
InChI=1S/C9H7NO.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H2,1,2,3,4)/p-2 |
InChI Key |
MRUMAIRJPMUAPZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


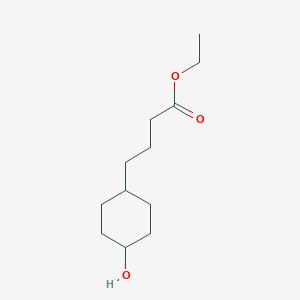
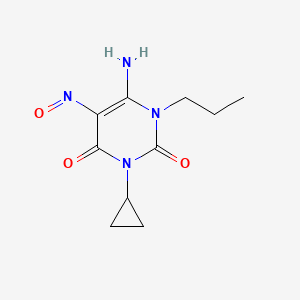
![3-Pyridin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884277.png)
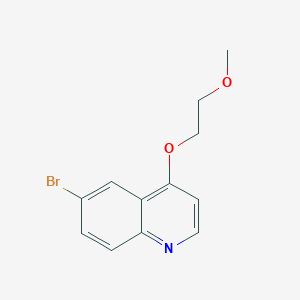
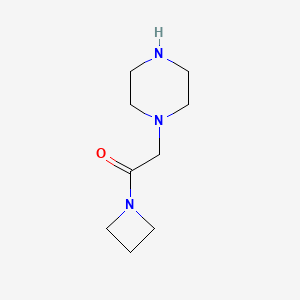
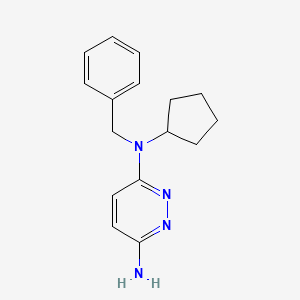

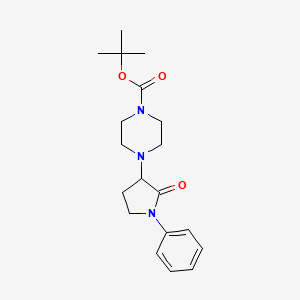
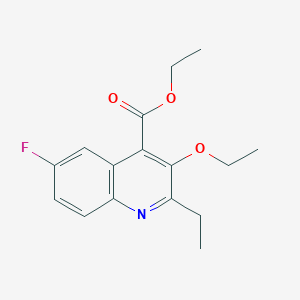
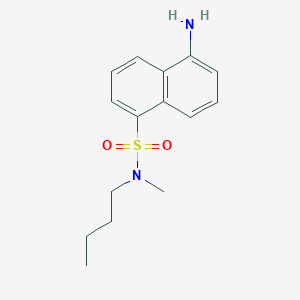
![4-pyridin-4-yl-6-(1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13884322.png)
![4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13884324.png)
